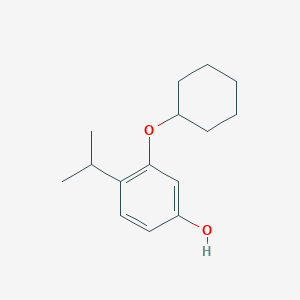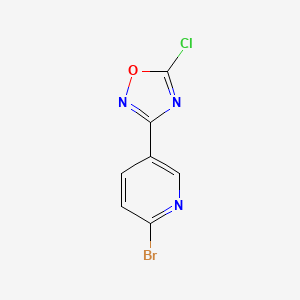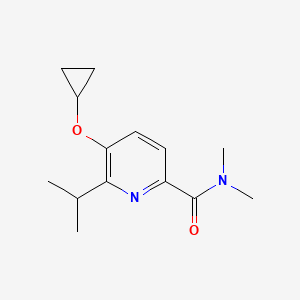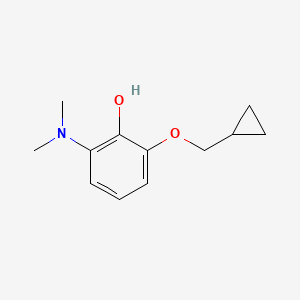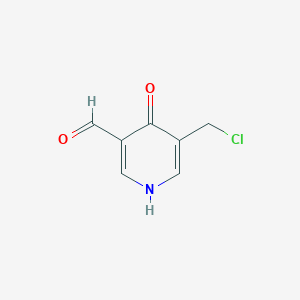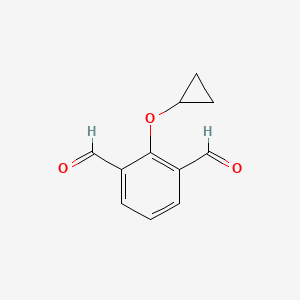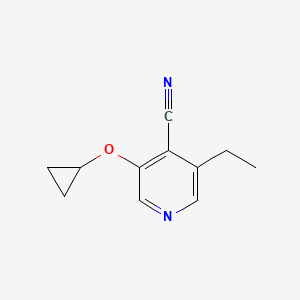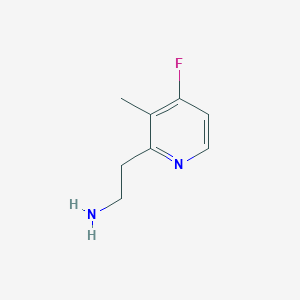
2-(4-Fluoro-3-methylpyridin-2-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluoro-3-methylpyridin-2-yl)ethanamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 3-position of the pyridine ring, with an ethanamine group attached to the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylpyridin-2-yl)ethanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-fluoro-3-methylpyridine. This can be achieved through the fluorination of 3-methylpyridine using a fluorinating agent such as Selectfluor.
Formation of Intermediate: The 4-fluoro-3-methylpyridine is then subjected to a reaction with ethylamine under suitable conditions to form the desired product. This step may involve the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluoro-3-methylpyridin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(4-Fluoro-3-methylpyridin-2-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Fluoro-3-methylpyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The ethanamine group facilitates the compound’s interaction with biological membranes, allowing it to penetrate cells and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Fluoro-3-methylpyridin-4-yl)ethanamine
- 2-(1-Methylpiperidin-4-yl)ethanamine
Comparison
2-(4-Fluoro-3-methylpyridin-2-yl)ethanamine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the fluorine atom at the 4-position enhances the compound’s stability and binding affinity, making it more effective in certain applications.
Propriétés
Formule moléculaire |
C8H11FN2 |
|---|---|
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
2-(4-fluoro-3-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11FN2/c1-6-7(9)3-5-11-8(6)2-4-10/h3,5H,2,4,10H2,1H3 |
Clé InChI |
HWURBTZYYUUCES-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1CCN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


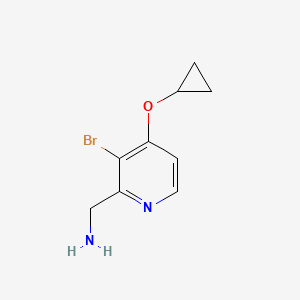
![Methyl 4-acetyl-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate](/img/structure/B14843063.png)
